L-Lysylglycyl-L-asparaginyl-L-threonine
Description
L-Lysylglycyl-L-asparaginyl-L-threonine is a tetrapeptide composed of four amino acids: lysine (Lys), glycine (Gly), asparagine (Asn), and threonine (Thr).
Properties
CAS No. |
824404-56-0 |
|---|---|
Molecular Formula |
C16H30N6O7 |
Molecular Weight |
418.45 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H30N6O7/c1-8(23)13(16(28)29)22-15(27)10(6-11(19)24)21-12(25)7-20-14(26)9(18)4-2-3-5-17/h8-10,13,23H,2-7,17-18H2,1H3,(H2,19,24)(H,20,26)(H,21,25)(H,22,27)(H,28,29)/t8-,9+,10+,13+/m1/s1 |
InChI Key |
SUIPPYIZSQTGBZ-QYTUQVAYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-asparaginyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (threonine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (asparagine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for glycine and lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then extracted and purified.
Chemical Reactions Analysis
Types of Reactions
L-Lysylglycyl-L-asparaginyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form hydroxythreonine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine may yield hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Lysylglycyl-L-asparaginyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Lysylglycyl-L-asparaginyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sequence and Molecular Features
The following table highlights structural differences between L-Lysylglycyl-L-asparaginyl-L-threonine and related peptides identified in the evidence:
Key Observations :
- Sequence Length : The target tetrapeptide is shorter than most analogs, which may limit its binding complexity compared to longer peptides like 913968-11-3 (19 residues) .
- Functional Residues : Unlike Neo-Kyotorphin (containing tyrosine and arginine) or 157597-34-7 (tryptophan and histidine) , the target peptide lacks aromatic or charged residues beyond lysine and asparagine. This could influence receptor specificity or solubility.
Functional Implications
Enzyme Inhibition and Receptor Antagonism
- Neo-Kyotorphin: Known as a neuroactive peptide, its tyrosine and arginine residues may facilitate opioid receptor modulation .
Comparison with Target Peptide :
The absence of aromatic or metal-binding residues in this compound may limit its utility in redox or receptor-mediated pathways. However, its asparagine and threonine residues could support glycosylation or phosphorylation, implying roles in post-translational modification mimicry.
Stability and Pharmacokinetics
- Shorter peptides like the target tetrapeptide typically exhibit faster metabolic clearance due to protease susceptibility. In contrast, longer peptides (e.g., 913968-11-3) may have extended half-lives but poorer membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
